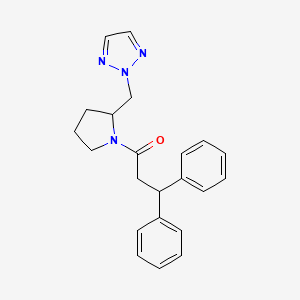

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one

Description

Properties

IUPAC Name |

3,3-diphenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c27-22(25-15-7-12-20(25)17-26-23-13-14-24-26)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,20-21H,7,12,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZOBAZOUSDWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4N=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, and the diphenylpropanone moiety can be attached via a Friedel-Crafts acylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazolium salts.

Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohols.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazolium salts, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Medicinal Chemistry

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is being investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells through mechanisms involving apoptosis and cell cycle arrest.

- Antidiabetic Properties : Research suggests that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.

Biochemical Applications

The compound's interaction with biological targets is of particular interest:

- Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase-II, binding to the active site and preventing the conversion of carbon dioxide to bicarbonate. This mechanism has implications in treating conditions like glaucoma and edema.

Industrial Applications

In addition to its medicinal uses, this compound is also explored in industrial settings:

- Material Science : It serves as a building block for synthesizing new materials such as dyes and corrosion inhibitors due to its unique chemical structure.

Case Studies and Research Findings

Several case studies highlight the diverse applications of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one:

- Anticancer Efficacy Study : A study conducted on a panel of eight tumor cell lines demonstrated that this compound significantly inhibited cell proliferation in vitro. The mechanism was linked to increased apoptosis markers and reduced expression of anti-apoptotic proteins.

- Diabetic Model Investigation : In animal studies, administration of the compound resulted in decreased fasting blood glucose levels and improved glucose tolerance tests compared to control groups.

- Material Development Research : Investigations into its use as a corrosion inhibitor showed that formulations containing this compound exhibited enhanced protective properties against metal degradation in saline environments.

Mechanism of Action

The mechanism of action of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

- 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine

- 1-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)pyrrolidine

Uniqueness

What sets 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one apart is its unique combination of a triazole ring, a pyrrolidine ring, and a diphenylpropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one is a synthetic compound that incorporates a triazole ring, a pyrrolidine moiety, and a diphenylpropanone structure. This unique combination suggests potential biological activities that are currently being explored in various research contexts. The compound is of particular interest due to its implications in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 302.39 g/mol. Its structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Triazole Ring | Provides stability and diverse biological activities |

| Pyrrolidine Moiety | Contributes to pharmacological properties |

| Diphenylpropanone Structure | Enhances potential interactions with biological targets |

Anticancer Activity

Research has indicated that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar triazole-based compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these compounds often range from 1.95 to 4.24 µM, demonstrating their potency compared to standard chemotherapeutic agents like Pemetrexed (IC50 7.26 µM) .

Case Study:

A recent study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Among these, certain derivatives showed remarkable antiproliferative effects, suggesting that the incorporation of the triazole moiety enhances the overall anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3,3-diphenylpropan-1-one has also been investigated. Compounds with similar structures have demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. Molecular docking studies have provided insights into the binding affinities of these compounds to bacterial targets, correlating structural features with antimicrobial effectiveness .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:

- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts nucleotide synthesis necessary for DNA replication.

- Binding Affinity : The triazole ring enhances binding affinity to biological targets, improving its efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole-containing compounds. Key observations include:

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., ethanol with catalytic thionyl chloride for Claisen-Schmidt condensations ), temperature control, and stoichiometric ratios of intermediates. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) can enhance purity. Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

- Methodological Answer : Use a combination of H/C NMR to resolve the pyrrolidine and triazole protons, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Single-crystal X-ray diffraction (as in and ) is critical for resolving stereochemistry and confirming spatial arrangement of the triazole-pyrrolidine and diphenylpropanone moieties .

Q. What strategies are recommended for preliminary bioactivity screening?

- Methodological Answer : Employ target-specific assays (e.g., enzyme inhibition for kinase or protease targets) based on structural analogs (e.g., triazole-containing compounds in ). Use in vitro cytotoxicity assays (MTT/XTT) and pharmacokinetic profiling (e.g., plasma stability tests) to prioritize lead candidates .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be systematically addressed?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (≥95% via HPLC, as in ). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables .

Q. What are the challenges in achieving enantioselective synthesis of the pyrrolidine-triazole moiety?

- Methodological Answer : The pyrrolidine ring’s stereochemistry requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Asymmetric hydrogenation of pyrrolidine precursors (e.g., using Ru-BINAP catalysts) can improve stereocontrol .

Q. How can computational modeling guide target identification for this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against databases like PDB to identify potential targets (e.g., kinases or GPCRs). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with SAR data from triazole-containing analogs (e.g., ) .

Q. What experimental designs are optimal for studying metabolic stability in physiological conditions?

- Methodological Answer : Use liver microsome assays (human/rat) to assess Phase I metabolism. Quantify degradation products via LC-MS/MS. For in vivo studies, apply randomized block designs (as in ) with split-plot arrangements to test multiple dose regimens and sampling timepoints .

Q. How does the triazole-pyrrolidine substituent influence pharmacokinetic properties?

- Methodological Answer : Evaluate logP (via shake-flask method) to assess lipophilicity changes. Compare plasma protein binding (ultrafiltration) and membrane permeability (Caco-2 assay) with analogs lacking the triazole group. The triazole’s hydrogen-bonding capacity may enhance solubility but reduce BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.